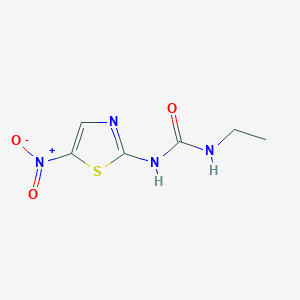

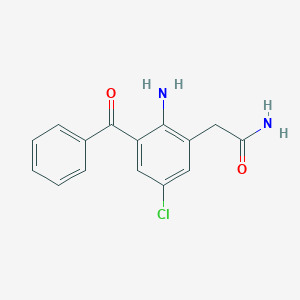

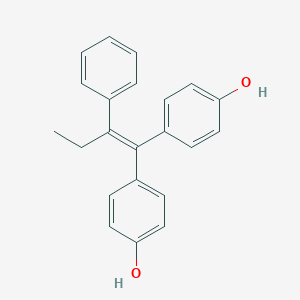

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Vue d'ensemble

Description

2-hydroxyisoquinoline-1,3(2H,4H)-dione (HIQ-1,3) is an important organic compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of potential applications in the laboratory. HIQ-1,3 has been used in the synthesis of a variety of compounds, including drugs, polymers, dyes, and other materials. It has also been used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.

Applications De Recherche Scientifique

HIV Integrase Inhibition

One of the most notable applications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione is as a novel class of inhibitors for the HIV integrase catalytic activity. These inhibitors, known as HQDs, have demonstrated a high barrier to resistance, making them particularly valuable in the fight against HIV. They work by potently blocking both the 3’ processing and strand transfer reaction of integrase, which are crucial steps in the HIV replication process .

Antiviral Drug Development

The structural analysis of HQDs bound in the PFV-intasome active site has paved the way for the improvement of antiviral activity from the sub-micromolar range towards nanomolar activities. This advancement is significant for the pre-clinical development of these molecules as small molecule catalytic site inhibitors of HIV integration .

Resistance Studies

HQDs have been shown to place the barrier to resistance very high. This is evidenced by the failure to select for genotypically resistant HIV strains even after more than 100 passages under selective pressure. This property is crucial for the longevity and effectiveness of antiviral treatments .

Biochemical Research

In biochemical studies, HQDs have been used to perform detailed analysis of the inhibition of integration by HQDs. Mechanistic studies and combination experiments have shed light on the competitiveness of HQDs with known inhibitors of HIV replication, including other integrase strand transfer inhibitors (INSTIs) .

Medicinal Chemistry

In the field of medicinal chemistry, the high-resolution structure of HQD bound in the catalytic site of the PFV-intasome has provided insights for structure-based optimization of HQDs’ antiviral activity. This is a critical step in the design and synthesis of new drugs .

Safety and Toxicology

Preliminary ADMETox profiling of HQDs has indicated low cellular toxicity, which is an important consideration in the development of any pharmaceutical agent. Ensuring that a compound has a favorable safety profile is essential before it can be considered for clinical trials .

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HQDs) is the HIV-1 integrase , a viral enzyme vital for the HIV-1 replication process and sustained viral infection .

Mode of Action

HQDs act as inhibitors of the HIV integrase catalytic activity . They potently block both the 3’ processing and strand transfer reaction of integrase . This inhibition disrupts the integration step of HIV replication in cell culture .

Biochemical Pathways

The primary biochemical pathway affected by HQDs is the HIV-1 replication process . By inhibiting the integrase enzyme, HQDs disrupt the integration of the viral genome into the host cell’s DNA, a critical step in the viral replication cycle .

Pharmacokinetics

Preliminary ADMETox profiling demonstrates that HQDs are associated with low cellular toxicity . .

Result of Action

The result of HQDs action is a significant reduction in viral load . Interestingly, HQDs place the barrier to resistance very high, resulting in failure to select for genotypically resistant HIV strains (even after more than 100 passages under selective pressure) .

Propriétés

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

CAS RN |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does 2-hydroxyisoquinoline-1,3(2H,4H)-dione interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using 2-hydroxyisoquinoline-1,3(2H,4H)-dione as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)